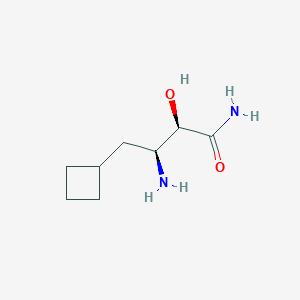
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxy functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a b-amino acid derivative with a suitable electrophile to form the cyclobutane ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process. Scaling up the synthesis from laboratory to industrial scale requires careful optimization of reaction parameters to ensure consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a cyclobutanone derivative, while reduction of the amino group can produce a cyclobutylamine derivative. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives.
科学的研究の応用
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other non-covalent interactions with its molecular targets, influencing their function and activity.
類似化合物との比較
Similar Compounds
Similar compounds to (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide include other cyclobutane derivatives with amino and hydroxy functional groups, such as:
- (aS,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aR,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aS,bS)-b-Amino-a-hydroxy-cyclobutanebutanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The chiral centers in its structure can lead to different biological activities and selectivities compared to its stereoisomers. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(2R,3S)-3-amino-4-cyclobutyl-2-hydroxybutanamide |
InChI |
InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12)/t6-,7+/m0/s1 |
InChIキー |
UTALHROEBHXMFG-NKWVEPMBSA-N |
異性体SMILES |
C1CC(C1)C[C@@H]([C@H](C(=O)N)O)N |
正規SMILES |
C1CC(C1)CC(C(C(=O)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


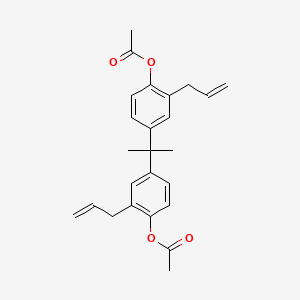
![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B1508335.png)
![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)

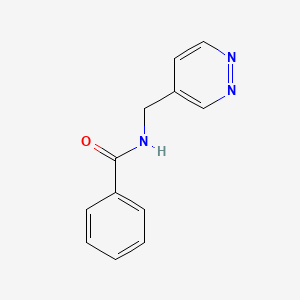
![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)
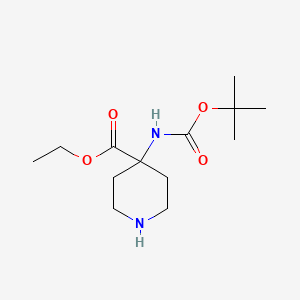
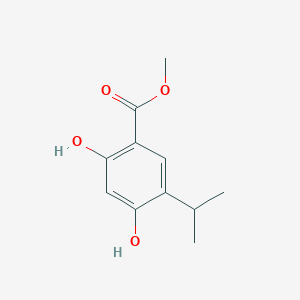

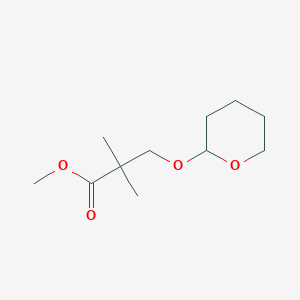
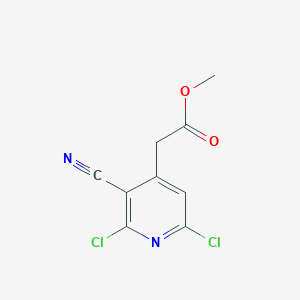
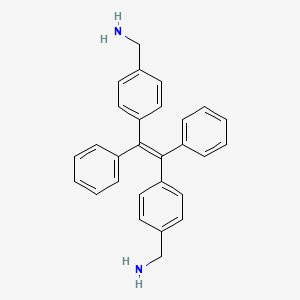

![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)
